molecular formula C21H21ClN4O3 B11135206 (3S)-3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

(3S)-3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11135206
M. Wt: 412.9 g/mol
InChI Key: AHOUFDUEAAKGKP-SFHVURJKSA-N
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Description

3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that features a piperazine ring and a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are common for monitoring the reaction progress and assessing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and potential therapeutic effects .

Properties

Molecular Formula

C21H21ClN4O3

Molecular Weight

412.9 g/mol

IUPAC Name

(3S)-3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C21H21ClN4O3/c22-14-4-3-5-15(12-14)25-8-10-26(11-9-25)19(27)13-18-21(29)23-17-7-2-1-6-16(17)20(28)24-18/h1-7,12,18H,8-11,13H2,(H,23,29)(H,24,28)/t18-/m0/s1

InChI Key

AHOUFDUEAAKGKP-SFHVURJKSA-N

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C[C@H]3C(=O)NC4=CC=CC=C4C(=O)N3

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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